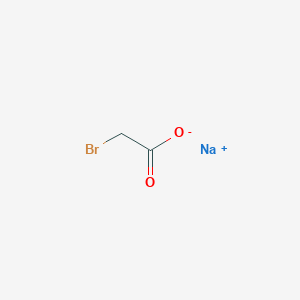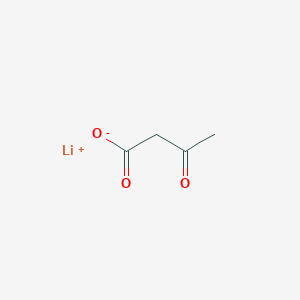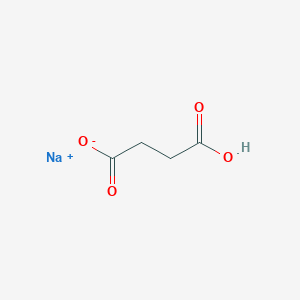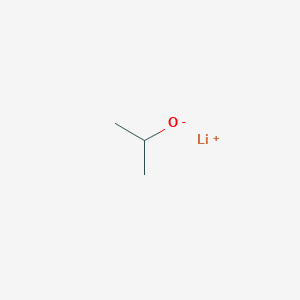
Ethanol, zirconium(4+) salt (9CI)
説明
Ethanol, zirconium(4+) salt (9CI), also known as zirconium(IV) ethoxide, is an organometallic compound with the chemical formula Zr(OC₂H₅)₄. It is a colorless solid that is highly soluble in organic solvents. This compound is widely used as a precursor in the synthesis of zirconium-containing materials, including ceramics and polymers .
準備方法
Synthetic Routes and Reaction Conditions: Ethanol, zirconium(4+) salt (9CI) is typically synthesized through the reaction of zirconium tetrachloride with ethanol. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
ZrCl4+4C2H5OH→Zr(OC2H5)4+4HCl
The reaction is usually conducted at elevated temperatures to ensure complete conversion of zirconium tetrachloride to tetraethoxyzirconium(IV) .
Industrial Production Methods: In industrial settings, the production of tetraethoxyzirconium(IV) involves the continuous feeding of zirconium tetrachloride and ethanol into a reactor. The reaction mixture is then distilled to separate the product from by-products such as hydrogen chloride. The purified tetraethoxyzirconium(IV) is collected and stored under an inert atmosphere to prevent degradation .
Types of Reactions:
Hydrolysis: Ethanol, zirconium(4+) salt (9CI) readily undergoes hydrolysis in the presence of water, forming zirconium dioxide and ethanol.
Zr(OC2H5)4+2H2O→ZrO2+4C2H5OH
Alcoholysis: It can react with other alcohols to form mixed alkoxides.
Zr(OC2H5)4+4ROH→Zr(OR)4+4C2H5OH
Thermal Decomposition: Upon heating, tetraethoxyzirconium(IV) decomposes to form zirconium dioxide and ethylene.
Zr(OC2H5)4→ZrO2+4C2H4
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Various alcohols can be used, and the reaction is conducted under anhydrous conditions.
Thermal Decomposition: High temperatures are required, typically above 200°C
Major Products:
Hydrolysis: Zirconium dioxide and ethanol.
Alcoholysis: Mixed zirconium alkoxides and ethanol.
Thermal Decomposition: Zirconium dioxide and ethylene
科学的研究の応用
Ethanol, zirconium(4+) salt (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of zirconium-based catalysts and materials.
Biology: It is employed in the preparation of biocompatible zirconium-containing materials for medical implants.
Medicine: It is used in the development of drug delivery systems and diagnostic agents.
Industry: It is utilized in the production of high-performance ceramics, coatings, and polymers
作用機序
The mechanism of action of tetraethoxyzirconium(IV) primarily involves its ability to form strong bonds with oxygen atoms. This property makes it an effective precursor for the synthesis of zirconium-containing materials. In catalytic applications, tetraethoxyzirconium(IV) can facilitate various chemical reactions by providing a stable zirconium center that can interact with reactants and intermediates .
類似化合物との比較
Zirconium(IV) isopropoxide (Zr(OiPr)₄): Similar to tetraethoxyzirconium(IV), it is used as a precursor for zirconium-containing materials but has different solubility and reactivity properties.
Zirconium(IV) butoxide (Zr(OBu)₄): Another zirconium alkoxide with applications in material synthesis, differing in the alkyl group attached to the zirconium center.
Zirconium(IV) acetylacetonate (Zr(acac)₄): Used in similar applications but has a different ligand structure, affecting its reactivity and solubility
Uniqueness: Ethanol, zirconium(4+) salt (9CI) is unique due to its high solubility in organic solvents and its ability to form stable zirconium-oxygen bonds. These properties make it particularly useful in the synthesis of high-performance materials and catalysts .
特性
IUPAC Name |
ethanolate;zirconium(4+) | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H5O.Zr/c4*1-2-3;/h4*2H2,1H3;/q4*-1;+4 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBGGHMVAMBCOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].[Zr+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O4Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431998 | |
| Record name | Zirconium(IV) ethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18267-08-8 | |
| Record name | Zirconium(IV) ethoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















